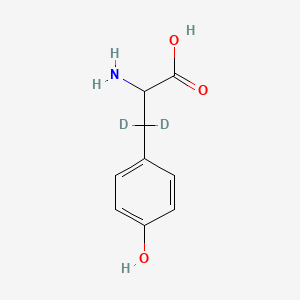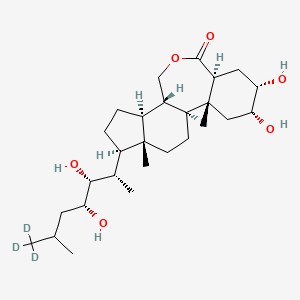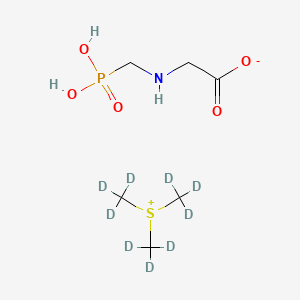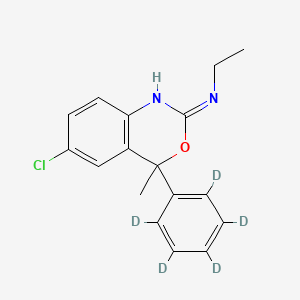
m-PEG37-Propargyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
m-PEG37-Propargyl is a polyethylene glycol (PEG)-based compound that serves as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs). It contains an alkyne group, which allows it to participate in click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC). This compound is widely used in research for its ability to facilitate the selective degradation of target proteins by leveraging the ubiquitin-proteasome system .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The reaction typically requires a catalyst, such as potassium hydroxide, and is carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of m-PEG37-Propargyl follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities.
Analyse Chemischer Reaktionen
Types of Reactions
m-PEG37-Propargyl primarily undergoes click chemistry reactions, specifically CuAAC. This reaction involves the addition of an azide group to the alkyne group of this compound, forming a stable triazole ring .
Common Reagents and Conditions
The CuAAC reaction requires a copper catalyst, typically copper sulfate, and a reducing agent, such as sodium ascorbate. The reaction is carried out in an aqueous or organic solvent at room temperature .
Major Products Formed
The major product formed from the CuAAC reaction of this compound is a triazole-linked conjugate. This product retains the polyethylene glycol backbone, which imparts solubility and biocompatibility to the conjugate .
Wissenschaftliche Forschungsanwendungen
m-PEG37-Propargyl is extensively used in scientific research, particularly in the development of PROTACs. These chimeric molecules are designed to selectively degrade target proteins by recruiting them to the ubiquitin-proteasome system. This approach has significant potential in the treatment of diseases caused by aberrant protein expression, such as cancer and neurodegenerative disorders .
In addition to its use in PROTACs, this compound is employed in various fields:
Wirkmechanismus
m-PEG37-Propargyl exerts its effects by participating in click chemistry reactions to form stable conjugates. In the context of PROTACs, the compound acts as a linker that connects a ligand for an E3 ubiquitin ligase to a ligand for the target protein. This dual-ligand structure facilitates the recruitment of the target protein to the ubiquitin-proteasome system, leading to its selective degradation .
Vergleich Mit ähnlichen Verbindungen
m-PEG37-Propargyl is unique due to its polyethylene glycol backbone and alkyne functional group, which enable its use in click chemistry and PROTAC synthesis. Similar compounds include other PEG-based linkers and alkyne-functionalized molecules, such as:
m-PEG12-Propargyl: A shorter PEG-based linker with similar click chemistry reactivity.
m-PEG24-Propargyl: An intermediate-length PEG-based linker.
Azido-PEG37: A PEG-based linker with an azide functional group, used in complementary click chemistry reactions
These compounds share similar chemical properties but differ in their chain lengths and functional groups, which can influence their reactivity and applications.
Eigenschaften
Molekularformel |
C76H150O37 |
|---|---|
Molekulargewicht |
1656.0 g/mol |
IUPAC-Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]prop-1-yne |
InChI |
InChI=1S/C76H150O37/c1-3-4-78-7-8-80-11-12-82-15-16-84-19-20-86-23-24-88-27-28-90-31-32-92-35-36-94-39-40-96-43-44-98-47-48-100-51-52-102-55-56-104-59-60-106-63-64-108-67-68-110-71-72-112-75-76-113-74-73-111-70-69-109-66-65-107-62-61-105-58-57-103-54-53-101-50-49-99-46-45-97-42-41-95-38-37-93-34-33-91-30-29-89-26-25-87-22-21-85-18-17-83-14-13-81-10-9-79-6-5-77-2/h1H,4-76H2,2H3 |
InChI-Schlüssel |
ZTSWGMRIDFINCC-UHFFFAOYSA-N |
Kanonische SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


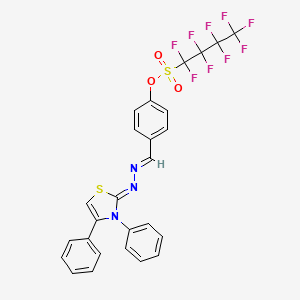
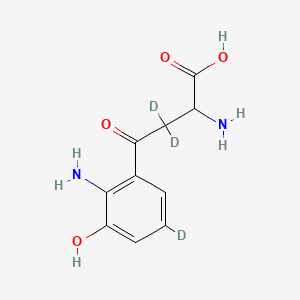
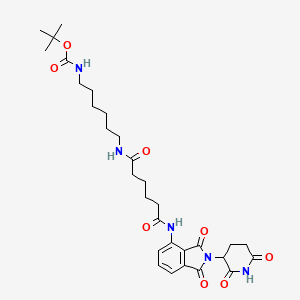
![sodium;2-[[4-(diethylamino)phenyl]-(4-diethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]benzene-1,4-disulfonate](/img/structure/B12420591.png)

![(2~{S},3~{S})-2-(fluoranylmethyl)-~{N}7-methyl-~{N}5-[(1~{R},5~{S})-3-oxabicyclo[3.1.0]hexan-6-yl]-3-phenyl-2,3-dihydro-1-benzofuran-5,7-dicarboxamide](/img/structure/B12420607.png)
